molecular formula C20H30ClNO3 B14280494 2-(2-Acetamidophenoxy)dodecanoyl chloride CAS No. 139536-70-2

2-(2-Acetamidophenoxy)dodecanoyl chloride

Cat. No.: B14280494
CAS No.: 139536-70-2
M. Wt: 367.9 g/mol
InChI Key: LPRVPFFDNWRLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetamidophenoxy)dodecanoyl chloride is a chemical compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further linked to a dodecanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride typically involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride. This intermediate is then reacted with 2-(2-acetamidophenoxy)phenol in the presence of a suitable solvent such as ether . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamidophenoxy)dodecanoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Solvents: Ether, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

2-(2-Acetamidophenoxy)dodecanoyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.

    Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Acetamidophenoxy)dodecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic Acid: A simpler derivative with similar antimicrobial properties.

    Dodecanoyl Chloride: The parent compound used in the synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride.

    2-(2-Acetamidophenoxy)phenol: The phenolic precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both acetamido and dodecanoyl chloride functionalities, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

139536-70-2

Molecular Formula

C20H30ClNO3

Molecular Weight

367.9 g/mol

IUPAC Name

2-(2-acetamidophenoxy)dodecanoyl chloride

InChI

InChI=1S/C20H30ClNO3/c1-3-4-5-6-7-8-9-10-15-19(20(21)24)25-18-14-12-11-13-17(18)22-16(2)23/h11-14,19H,3-10,15H2,1-2H3,(H,22,23)

InChI Key

LPRVPFFDNWRLLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)Cl)OC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.